![molecular formula C11H14ClNO4S B2809899 Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate CAS No. 1325303-30-7](/img/structure/B2809899.png)

Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

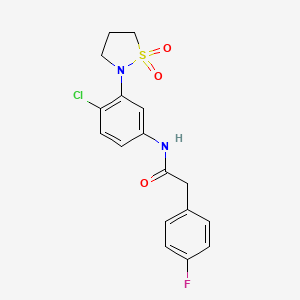

Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate (TCPSA) is an organic compound with the molecular formula C12H16ClNO4S. It has a molecular weight of 227.69 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14ClNO2/c1-11(2,3)15-9(14)7-8-5-4-6-13-10(8)12/h4-6H,7H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the positions of the chloro, pyridin, sulfonyl, and acetate groups.Physical and Chemical Properties Analysis

This compound is a powder at room temperature .Applications De Recherche Scientifique

Synthesis of Complex Molecules

A study by Watanabe et al. (2010) explored the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, highlighting the base-induced chemiluminescence of these compounds. This research demonstrates the thermal stability and potential of sulfonyl derivatives for applications in chemiluminescence, a property that could be leveraged in analytical chemistry and bioimaging technologies (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Catalysis and Reaction Mechanisms

Another area of application is in the field of catalysis, where tert-butyl phenyl sulfoxide has been used as a traceless precatalyst for generating sulfenate anions, facilitating the coupling of benzyl halides to trans-stilbenes. This showcases the role of sulfonyl compounds in catalytic processes, offering a pathway to synthesize trans-stilbenes with high purity and yield (Zhang, Jia, Sagamanova, Pericàs, & Walsh, 2015).

Material Synthesis

Sulfonyl derivatives are also pivotal in material synthesis. For example, the work by Moskalenko and Boev (2014) on the synthesis of piperidine derivatives fused to a tetrahydrofuran ring illustrates the versatility of sulfonyl compounds in creating heterocyclic structures, which are valuable in pharmaceuticals and material science (Moskalenko & Boev, 2014).

Organic Transformations

Tert-butyl-N-chlorocyanamide is highlighted for its versatility in chlorination and oxidation reactions within organic synthesis, suggesting that derivatives of tert-butyl sulfonyl compounds can be effective for a wide range of organic transformations, including sulfide oxidation and the coupling of thiols (Kumar & Kaushik, 2007).

Analytical Chemistry Applications

The study on anion binding by tert-butanesulfinamide-based phenol receptors, where compounds decorated with phenol receptors were used to recognize various anions, demonstrates the potential of sulfonyl compounds in sensor and recognition technologies. This research could lead to the development of new sensors for environmental monitoring and diagnostic assays (Shen, Li, Wang, & Li, 2016).

Mécanisme D'action

Target of Action

It’s known that pyridine derivatives often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

Pyridine derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification . The specific interaction depends on the structure of the compound and the nature of the target.

Biochemical Pathways

Pyridine derivatives can influence a wide range of biochemical pathways depending on their specific targets .

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 2-(2-chloropyridin-3-yl)sulfonylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4S/c1-11(2,3)17-9(14)7-18(15,16)8-5-4-6-13-10(8)12/h4-6H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPMYCZTASMEKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CS(=O)(=O)C1=C(N=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B2809816.png)

![1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid](/img/structure/B2809817.png)

![N-{2-cyclopentyl-2-[(dimethylsulfamoyl)amino]ethyl}prop-2-enamide](/img/structure/B2809819.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2809820.png)

![2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetic acid](/img/structure/B2809827.png)

![N-(4-chlorophenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2809828.png)

![9-(2-methoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2809830.png)

![N-(butan-2-yl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2809832.png)